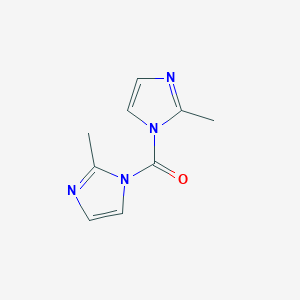

1,1'-Carbonylbis(2-methylimidazole)

描述

The exact mass of the compound 1,1'-Carbonylbis(2-methylimidazole) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,1'-Carbonylbis(2-methylimidazole) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1'-Carbonylbis(2-methylimidazole) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

bis(2-methylimidazol-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-7-10-3-5-12(7)9(14)13-6-4-11-8(13)2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFCLBUQBWFZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C(=O)N2C=CN=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352131 | |

| Record name | 1,1'-Carbonylbis(2-methylimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13551-83-2 | |

| Record name | 1,1'-Carbonylbis(2-methylimidazole) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Carbonylbis(2-methylimidazole) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,1 Carbonylbis 2 Methylimidazole

Reaction with Phosgene (B1210022) and its Equivalents

The most common synthesis involves the reaction of 2-methylimidazole with phosgene (COCl₂) or a phosgene equivalent, such as triphosgene (B27547) (bis(trichloromethyl) carbonate).

In a typical laboratory-scale procedure, 2-methylimidazole is dissolved in an anhydrous solvent like dichloromethane (B109758) or chlorobenzene. cjcatal.com Phosgene gas is then introduced into the solution under an inert atmosphere (e.g., nitrogen) at controlled temperatures, often between 25–40°C. cjcatal.com The reaction is a nucleophilic attack of the imidazole (B134444) nitrogen on the carbonyl carbon of phosgene, which results in the formation of 1,1'-Carbonylbis(2-methylimidazole) and hydrogen chloride as a byproduct. cjcatal.com To improve reaction efficiency, a phase-transfer catalyst like tributylhexadecylphosphonium bromide may be added. cjcatal.com

A representative reaction protocol is as follows:

Reactants: 2-methylimidazole (2.0 mol), phosgene (1.05 mol)

Solvent: Chlorobenzene (1.4 L)

Conditions: 80–90°C under a nitrogen atmosphere for 2 hours.

Workup: The mixture is filtered while hot to remove any unreacted solids. The resulting filtrate is then cooled to 0°C to precipitate the product.

Yield: Approximately 72% after vacuum drying. cjcatal.com

Modern advancements include the use of flow reactors, which offer enhanced safety and throughput for this synthesis. cjcatal.com

Microwave-Assisted Synthesis

Microwave-assisted techniques have also been employed for the synthesis of 1,1'-Carbonylbis(2-methylimidazole). This method utilizes 2-methylimidazole and a suitable carbonylating agent, with the application of microwave irradiation to accelerate the reaction. Purification of the product typically involves column chromatography followed by sublimation to achieve high purity.

Discussion on Acetylation and Dehydrogenation

Role as a Carbonylating Agent

1,1'-Carbonylbis(2-methylimidazole) (CBMI) is a versatile and widely utilized reagent in organic synthesis, primarily recognized for its capacity to act as a carbonylating agent. This function involves the transfer of a carbonyl group (C=O) to a variety of nucleophiles, enabling the formation of new chemical bonds and the synthesis of a diverse array of organic compounds. The presence of two 2-methylimidazole rings linked by a carbonyl group is central to its reactivity. The methyl groups on the imidazole rings provide steric and electronic modifications that influence its reactivity and selectivity in comparison to its unsubstituted analog, 1,1'-carbonyldiimidazole (B1668759) (CDI).

Mechanism of Carbonyl Group Transfer to Nucleophiles

The fundamental mechanism of carbonyl group transfer by 1,1'-Carbonylbis(2-methylimidazole) involves the nucleophilic attack of a substrate on the electrophilic carbonyl carbon of the CBMI molecule. This process results in the displacement of one of the 2-methylimidazole moieties, which acts as a good leaving group. The reaction proceeds through a reactive acyl-imidazolium intermediate.

The general steps are as follows:

Nucleophilic Attack: A nucleophile (Nu-H), such as an alcohol, amine, or thiol, attacks the carbonyl carbon of CBMI.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Leaving Group Departure: The intermediate collapses, leading to the departure of a 2-methylimidazole molecule and the formation of a new carbonyl compound.

This mechanism is central to the synthesis of esters, amides, and other carbonyl derivatives. The efficiency of this transfer is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Activation of Carboxylic Acids via Acyl Imidazolide (B1226674) Intermediates

A paramount application of 1,1'-Carbonylbis(2-methylimidazole) is the activation of carboxylic acids. This process is crucial for facilitating reactions such as amide and ester bond formation, which are otherwise slow or require harsh conditions. atlanchimpharma.com CBMI reacts with a carboxylic acid to form a highly reactive acyl imidazolide intermediate. researchgate.net

The activation process can be depicted as: R-COOH + (2-MeIm)₂CO → R-CO-(2-MeIm) + 2-MeImH + CO₂

This acyl imidazolide is significantly more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by amines or alcohols to form the corresponding amides or esters. atlanchimpharma.comorganic-chemistry.org This two-step, one-pot procedure is highly efficient and avoids the need to isolate the often-unstable acyl imidazolide. organic-chemistry.org The formation of the acyl imidazolide can be monitored by techniques such as GC analysis to ensure the complete consumption of the carboxylic acid before the addition of the nucleophile. atlanchimpharma.com

| Intermediate | Reactant | Product | Application | Reference |

| Acyl Imidazolide | Carboxylic Acid | Amide, Ester | Peptide synthesis, Organic synthesis | atlanchimpharma.comorganic-chemistry.org |

| Carbonyl Imidazole | Malonic Acid Derivatives | Carboxylic acids, Esters, Amides | One-pot functionalization | organic-chemistry.org |

Nucleophilic Reactivity of the Imidazole Nitrogen Atoms

The imidazole nitrogen atoms in 1,1'-Carbonylbis(2-methylimidazole) exhibit nucleophilic character. mdpi.com This reactivity is fundamental to the synthesis of the compound itself, which typically involves the nucleophilic attack of the imidazole nitrogen on a carbonyl source like phosgene.

Coordination Chemistry with Metal Ions for Complex Formation

The nitrogen atoms of the imidazole rings in 1,1'-Carbonylbis(2-methylimidazole) and its derivatives can act as ligands, coordinating with metal ions to form a variety of metal complexes. mdpi.comnih.gov The ability of imidazole and its substituted derivatives, like 2-methylimidazole, to coordinate with transition metals such as copper(II), cobalt(II), and nickel(II) is well-documented. rsc.org

The coordination can occur through one or both of the nitrogen atoms of the imidazole rings, leading to the formation of mononuclear or polynuclear complexes. The steric hindrance from the methyl group in the 2-position can influence the geometry and stability of the resulting complexes. rsc.org For instance, copper complexes with 2-methylimidazole have been synthesized and characterized, revealing distorted tetragonal pyramidal coordination environments. mdpi.com The formation and properties of these coordination compounds are dependent on factors such as pH and temperature. mdpi.com The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science. nih.gov

| Metal Ion | Ligand | Resulting Structure | Reference |

| Copper(II) | 2-methylimidazole | Distorted tetragonal pyramidal coordination | mdpi.com |

| Cobalt(II) | 2-methylimidazole | Tetrahedral complexes | rsc.org |

| Nickel(II) | 2-methylimidazole | Tetrahedral or polymeric octahedral complexes | rsc.org |

Computational Chemistry and Theoretical Modeling of Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating the intricate details of reaction mechanisms, including those involving 1,1'-Carbonylbis(2-methylimidazole). rsc.orgmit.edu These theoretical approaches allow for the elucidation of reaction pathways, the characterization of transient intermediates, and the calculation of activation energies, providing insights that are often difficult to obtain through experimental methods alone. researchgate.netnih.gov

Elucidation of Transition States and Energy Landscapes

A key aspect of computational studies is the identification and characterization of transition states (TSs) and the mapping of the potential energy surface (PES) for a given reaction. mdpi.comresearchgate.net For reactions involving carbonyl transfer from reagents like CBMI, computational models can predict the geometries of transition states and the associated energy barriers. researchgate.net For example, density functional theory (DFT) calculations can be employed to model the nucleophilic attack on the carbonyl group, the formation of tetrahedral intermediates, and the departure of the leaving group. nih.gov

These studies can reveal subtle mechanistic features, such as the role of non-covalent interactions in stabilizing transition states and the influence of solvent effects on reaction outcomes. researchgate.net By understanding the energy landscape, chemists can better predict reaction feasibility, selectivity, and kinetics, aiding in the optimization of synthetic protocols. mdpi.com The continuous development of computational methods promises even greater accuracy and predictive power in the study of complex organic reactions. rsc.org

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity of 1,1'-Carbonylbis(2-methylimidazole) is crucial for its effective application in organic synthesis. These predictions are primarily based on the analysis of its molecular structure, supplemented by computational modeling and comparison with analogous reagents. The presence of methyl groups at the 2-position of the imidazole rings is a key structural feature that differentiates it from its parent compound, 1,1'-carbonyldiimidazole (CDI), and significantly influences its chemical behavior.

The primary mechanism of action for 1,1'-Carbonylbis(2-methylimidazole) involves its function as a carbonylating agent. sigmaaldrich.com It facilitates the formation of new chemical bonds by transferring the carbonyl group to various nucleophiles. sigmaaldrich.com This process is central to its application as a coupling reagent in the synthesis of esters, amides, and other carbonyl derivatives.

From an electronic standpoint, the methyl groups are weakly electron-donating. This electron-donating effect could slightly increase the electron density on the imidazole rings, potentially modulating the electrophilicity of the central carbonyl group. However, the steric effects are generally considered to be the dominant factor in determining the reactivity of this class of compounds.

The selectivity of 1,1'-Carbonylbis(2-methylimidazole) is also intrinsically linked to the steric hindrance imposed by the 2-methyl groups. In reactions with substrates possessing multiple nucleophilic sites, it is predicted to exhibit higher selectivity for less sterically hindered positions. For instance, in the acylation of a polyol, it would be expected to preferentially react with a primary alcohol over a more sterically crowded secondary or tertiary alcohol. This predicted selectivity makes it a potentially valuable reagent when controlled monoreaction at a specific site is desired.

Computational approaches, such as Density Functional Theory (DFT), are powerful tools for predicting the reactivity of such molecules. While specific DFT studies on 1,1'-Carbonylbis(2-methylimidazole) are not widely published, the methodology is well-established for related imidazole derivatives. Such studies would typically involve the calculation of molecular electrostatic potential (MEP) maps to identify electron-rich and electron-poor regions of the molecule, thereby predicting the most likely sites for nucleophilic and electrophilic attack. Furthermore, the calculation of frontier molecular orbitals (HOMO and LUMO) can provide insights into the chemical reactivity and the kinetic stability of the molecule.

A comparative analysis with similar acylating agents provides a practical framework for predicting the reactivity and selectivity of 1,1'-Carbonylbis(2-methylimidazole). The table below outlines a comparison with related compounds, highlighting the structural differences and their predicted impact on reactivity.

| Compound Name | Structure | Key Structural Difference from 1,1'-Carbonylbis(2-methylimidazole) | Predicted Impact on Reactivity and Selectivity |

| 1,1'-Carbonylbis(2-methylimidazole) | Two 2-methylimidazole rings linked by a carbonyl group | - | Baseline for comparison. Steric hindrance from methyl groups is expected to control reactivity and enhance selectivity for less hindered nucleophiles. |

| 1,1'-Carbonyldiimidazole (CDI) | Two unsubstituted imidazole rings linked by a carbonyl group | Lacks the 2-methyl groups | Higher reactivity due to the absence of steric hindrance. May exhibit lower selectivity in reactions with polyfunctional substrates. sigmaaldrich.com |

| 1,1'-Carbonylbis(3-methylimidazolium) triflate | A triflate salt derivative with methyl groups at the 3-position | Methyl groups are at the 3-position, and it is a salt | Forms highly reactive acyl imidazolium (B1220033) intermediates, enabling couplings under mild conditions. sigmaaldrich.com The positive charge enhances reactivity. |

| 1,1'-Carbonylbisbenzotriazole | Two benzotriazole (B28993) rings linked by a carbonyl group | Benzotriazole rings instead of imidazole rings | The aromaticity of the benzotriazole stabilizes intermediates, leading to more selective but less reactive behavior compared to 1,1'-Carbonylbis(2-methylimidazole). sigmaaldrich.com |

Amide Bond Formation

CBMI serves as an effective reagent for the formation of amides, a fundamental transformation in organic and medicinal chemistry. Its mechanism of action involves the activation of carboxylic acids, rendering them susceptible to nucleophilic attack by amines.

The primary role of CBMI in amidation is to convert a stable carboxylic acid into a highly reactive acyl imidazolide intermediate. The reaction is initiated by the attack of the carboxylic acid on the electrophilic carbonyl carbon of CBMI. This process results in the displacement of one of the 2-methylimidazole groups and the formation of the activated acyl imidazolide, along with the release of carbon dioxide and a molecule of 2-methylimidazole. This activated intermediate is then readily attacked by a primary or secondary amine to form the desired amide bond, regenerating the 2-methylimidazole as a byproduct.

Table 1: General Reaction for Carboxylic Acid Activation by CBMI

| Reactant 1 | Reactant 2 | Intermediate | Product | Byproducts |

|---|---|---|---|---|

| Carboxylic Acid (R-COOH) | 1,1'-Carbonylbis(2-methylimidazole) | Acyl-(2-methyl)imidazolide | Amide (R-CONHR') | 2-Methylimidazole, CO₂ |

This table illustrates the two-step, one-pot process where the carboxylic acid is first activated by CBMI and then reacts with an amine (R'-NH₂) to form the final amide product.

The formation of a peptide bond is a specific type of amidation reaction that is critical in the synthesis of peptides and proteins. Reagents like CBMI are employed to facilitate the coupling between amino acids or peptide fragments. wikipedia.org In this context, the carboxyl group of one amino acid is activated by CBMI, forming the corresponding acyl imidazolide. This activated species then reacts with the amino group of a second amino acid to forge the peptide linkage. wikipedia.org

The methyl groups on the imidazole rings of CBMI distinguish its reactivity from that of CDI. These groups can influence the rate and selectivity of the coupling reaction, which can be particularly important in the synthesis of complex peptides where multiple reactive sites may be present. While CDI is highly reactive due to a lack of steric hindrance, CBMI's methyl groups can offer enhanced selectivity in reactions involving polyfunctional substrates. The choice between CBMI and CDI may depend on the specific amino acids being coupled and the desired balance between reactivity and selectivity.

Table 2: Comparison of 1,1'-Carbonylbis(2-methylimidazole) (CBMI) and 1,1'-Carbonyldiimidazole (CDI)

| Property | 1,1'-Carbonylbis(2-methylimidazole) (CBMI) | 1,1'-Carbonyldiimidazole (CDI) |

|---|---|---|

| Structure | Two 2-methylimidazole rings linked by a carbonyl group. | Two unsubstituted imidazole rings linked by a carbonyl group. |

| Molecular Formula | C₉H₁₀N₄O | C₇H₆N₄O |

| Reactivity Profile | Methyl groups confer steric and electronic modifications, influencing selectivity. | Highly reactive due to the absence of steric hindrance, enabling rapid activation. |

| Selectivity | Potentially higher selectivity in polyfunctional substrates compared to CDI. | May lack selectivity in complex substrates due to high reactivity. |

A significant challenge in peptide synthesis is the potential for racemization at the chiral α-carbon of the activated amino acid. nih.gov This can occur via the formation of an oxazolone (B7731731) intermediate, leading to a loss of stereochemical integrity in the final peptide. While data specifically detailing racemization with CBMI is limited, general strategies employed with other coupling reagents are applicable and crucial for maintaining optical purity.

Key strategies to suppress racemization include:

Avoiding Preactivation: Extended preactivation times, where the carboxylic acid and coupling reagent are mixed before adding the amine component, can increase the risk of racemization. Adding the coupling reagent to a mixture of the acid and amine components can minimize the lifetime of the highly reactive intermediate. nih.gov

Choice of Base: The base used in the coupling reaction can significantly impact racemization levels. Sterically hindered or weaker bases, such as 2,4,6-trimethylpyridine (B116444) (collidine), are often preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIEA). nih.gov

Solvent Polarity: The polarity of the solvent can influence the rate of racemization. Less polar solvents, such as a mixture of dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF), may reduce racemization compared to using neat DMF. nih.gov

Use of Additives: Although not explicitly required for CBMI, the use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) with other types of coupling reagents (e.g., carbodiimides like DCC) is a common and effective method to suppress racemization. These additives react with the activated intermediate to form a less reactive active ester, which is less prone to racemization.

The steric bulk provided by the methyl groups in CBMI could potentially influence the rate of oxazolone formation and thus the extent of racemization compared to the non-methylated CDI.

Esterification Reactions

In addition to amide bond formation, CBMI is a valuable reagent for the synthesis of esters from carboxylic acids and alcohols. The underlying principle is similar, involving the activation of the carboxylic acid.

CBMI facilitates the esterification of carboxylic acids by activating them to form the same acyl imidazolide intermediate generated during amidation. However, alcohols are generally less nucleophilic than amines. Consequently, the subsequent reaction of the acyl imidazolide with an alcohol to form an ester may require more forcing conditions, such as heating, or the presence of a strong base or catalyst to deprotonate the alcohol and increase its nucleophilicity. nih.gov The reaction of the activated acid with an alkoxide, for example, proceeds rapidly to yield the corresponding ester.

CBMI has proven effective in the synthesis of structurally complex esters, where mild reaction conditions and selectivity are often required. It has been successfully employed in the preparation of various pharmaceuticals and steroidal carbamates, achieving high yields under reflux conditions. The modulated reactivity of CBMI, owing to its methyl substituents, can be an advantage in these syntheses, potentially preventing side reactions that might occur with more aggressive reagents. This makes it a useful tool for late-stage functionalization in the total synthesis of complex natural products and other bioactive molecules.

Synthesis of Carbamates

Carbamates are a class of organic compounds that have found applications in various fields, including pharmaceuticals and agriculture. nih.govnih.gov The synthesis of carbamates can be achieved through several methods, with the use of carbonylating agents like 1,1'-Carbonylbis(2-methylimidazole) offering a convenient route. researchgate.netorganic-chemistry.org

Preparation of Steroidal Carbamates

The introduction of a carbamate functional group into a steroid core can significantly alter its biological activity. nih.gov Research has demonstrated the synthesis of steroidal carbamates with potential plant-growth-promoting activity. nih.gov While specific examples using 1,1'-Carbonylbis(2-methylimidazole) for this exact transformation are not detailed in the provided search results, the general utility of carbonyldiimidazole (CDI) derivatives in carbamate synthesis is well-established. researchgate.net For instance, the reaction of steroidal alcohols with an activated carbonylimidazole species would be a plausible method for creating steroidal carbamates. The synthesis of various steroidal carbamates has been reported, starting from accessible steroids like stigmasterol, β-sitosterol, and diosgenin, yielding products with notable biological effects. nih.gov

Table 1: Examples of Steroidal Carbamates and their Reported Yields

| Starting Steroid | Carbamate Product | Yield (%) | Reference |

| Diosgenin | Carbamate 7 | 62 | nih.gov |

| β-Sitosterol | Carbamate 9 | 73 | nih.gov |

| Stigmasterol | Carbamate 11 | 71 | nih.gov |

| Ketone 14 (from Diosgenin) | Carbamate 15 | 68 | nih.gov |

This table showcases the synthesis of various steroidal carbamates, although the specific reagent used in these examples was phenyl isocyanate.

Formation of Diverse Organic Functionalities

Beyond carbamate synthesis, 1,1'-Carbonylbis(2-methylimidazole) and related reagents are instrumental in the formation of a wide array of other organic functional groups.

Synthesis of β-Keto Sulfones and Sulfoxides

β-Keto sulfones are valuable building blocks in organic synthesis due to the presence of three key functional groups: a sulfonyl group, a carbonyl group, and an active methylene (B1212753) group. rsc.org These compounds can be synthesized through various methods, including the nucleophilic addition of an enolate to a sulfonyl-containing electrophile. rsc.org While the direct use of 1,1'-Carbonylbis(2-methylimidazole) in this specific transformation is not explicitly detailed in the provided results, the underlying principle of activating a carbonyl compound for subsequent reaction is relevant. For example, a recent method describes the one-pot synthesis of β-ketoallylic methylsulfones from dimethyl sulfoxide (B87167) and acetophenones. nih.gov This highlights the ongoing development of efficient routes to this important class of compounds. nih.gov The synthesis of β-hydroxy sulfones, which can be obtained by the reduction of β-keto sulfones, further underscores their synthetic utility. nih.gov

Table 2: Synthesis of β-Ketoallylic Methylsulfones

| Starting Acetophenone | Product Yield (%) |

| Acetophenone | 85 |

| 4-Methylacetophenone | 92 |

| 4-Methoxyacetophenone | 96 |

| 4-Chloroacetophenone | 88 |

| 4-Bromoacetophenone | 86 |

| 2-Hydroxyacetophenone | 74 |

This table presents the yields for the synthesis of various β-ketoallylic methylsulfones using a magnetic Ag–Cu MOF catalyst. nih.gov

Preparation of β-Enamino Acid Derivatives

β-Enamino compounds are versatile intermediates for the synthesis of various biologically active molecules, including therapeutic agents and natural products. clockss.orgacgpubs.org These compounds are often prepared through the condensation of amines with β-dicarbonyl compounds. clockss.org The use of 1,1'-Carbonylbis(2-methylimidazole) can be envisioned in activating a carboxylic acid to form an acylimidazolide, which could then react with an enamine or a precursor to generate a β-enamino acid derivative. While the direct application of CBMI for this purpose is not explicitly described, the general reactivity pattern is plausible. The synthesis of β-enamino compounds has been achieved through various methods, including reactions catalyzed by silica (B1680970) gel, montmorillonite (B579905) K10, and gold salts. clockss.org

Formylation Reactions to Produce Formylized Imidazole

Formylation reactions, which introduce a formyl group (-CHO) onto a substrate, are fundamental transformations in organic synthesis. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. Research has shown the formylation of furyl-substituted imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[2,1-b]thiazoles. researchgate.net In these cases, formylation with one equivalent of the Vilsmeier reagent occurs at the imidazole ring, while an excess of the reagent leads to formylation at the furan (B31954) ring as well. researchgate.net Furthermore, copper-catalyzed C3-formylation of imidazo[1,2-a]pyridine (B132010) C-H bonds using dimethyl sulfoxide (DMSO) as the formylating agent has been developed, offering a direct route to 3-formyl imidazo[1,2-a]pyridine derivatives. rsc.org

Synthesis of Asymmetric Bis Alkyl Carbonates

Asymmetric dialkyl carbonates are recognized as environmentally friendly and valuable organic compounds with diverse applications. mdpi.com One of the key routes to their synthesis is the transesterification of a lighter dialkyl carbonate, such as dimethyl carbonate (DMC), with an alcohol. mdpi.com While the direct involvement of 1,1'-Carbonylbis(2-methylimidazole) in this specific transesterification is not mentioned, the synthesis of asymmetric carbonates highlights the importance of carbonyl-transfer reactions in organic chemistry.

Applications in C-C Acylation Reactions

1,1'-Carbonylbis(2-methylimidazole) (CBMI) serves as a valuable reagent in C-C acylation reactions, a fundamental carbon-carbon bond-forming transformation in organic synthesis. Its utility in this context is highlighted in the synthesis of macrolide antibiotics. wikipedia.org The reaction typically involves the acylation of a malonic ester-type compound. wikipedia.org The mechanism centers on the ability of CBMI to function as a carbonylating agent, transferring its carbonyl group to various nucleophiles and thereby enabling the creation of new chemical bonds. The methyl groups on the imidazole rings of CBMI provide steric and electronic effects that influence its reactivity and selectivity in these coupling reactions.

Reactions with Organometallic Reagents

1,1'-Carbonylbis(2-methylimidazole) readily reacts with organometallic reagents, most notably Grignard reagents, to afford ketones. wikipedia.org This provides a convenient and direct method for the synthesis of these important organic compounds.

Synthesis of Ketones via Grignard Reagents

The coupling of 1,1'-carbonylbis(2-methylimidazole) with Grignard reagents offers a straightforward and rapid route to symmetrical ketones. researchgate.net This reaction is effective with both aliphatic and aromatic Grignard reagents. researchgate.net The general principle involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of CBMI. Grignard reagents, with their highly nucleophilic carbanionic character, readily react with electrophilic carbonyl groups. mt.commnstate.edu The reaction proceeds via a nucleophilic acyl substitution mechanism.

The reaction of Grignard reagents with nitriles can also produce ketones, which involves the formation of an imine salt intermediate that is subsequently hydrolyzed. libretexts.orgbyjus.com However, the use of CBMI provides an alternative pathway. The general mechanism for the reaction of Grignard reagents with carbonyl compounds involves the formation of an adduct which is then processed to yield the final product. mt.com In the case of esters, Grignard reagents typically add twice to form tertiary alcohols. masterorganicchemistry.com However, the reaction with CBMI can be controlled to yield ketones.

Below is a table summarizing the synthesis of ketones using Grignard reagents and various carbonyl compounds.

| Carbonyl Compound Type | Grignard Reagent | Product | Notes |

| Aldehyde | RMgX | Secondary Alcohol | The Grignard reagent adds once to the carbonyl group. masterorganicchemistry.com |

| Ketone | RMgX | Tertiary Alcohol | The Grignard reagent adds once to the carbonyl group. masterorganicchemistry.com |

| Ester | 2 equiv. RMgX | Tertiary Alcohol | The Grignard reagent adds twice to the ester. masterorganicchemistry.com |

| Nitrile | RMgX, then H₃O⁺ | Ketone | The reaction proceeds through an imine salt intermediate. libretexts.org |

| 1,1'-Carbonylbis(2-methylimidazole) | RMgX | Symmetrical Ketone | Provides a direct route to symmetrical ketones. researchgate.net |

Reagent for the Synthesis of Nucleoside Triphosphates

While direct use of 1,1'-carbonylbis(2-methylimidazole) for nucleoside triphosphate (NTP) synthesis is not the most common method, related imidazole-based reagents are pivotal in this area. For instance, an improved method for synthesizing nucleoside triphosphate analogues involves the activation of nucleoside monophosphates with trifluoroacetic anhydride and N-methylimidazole. nih.gov This activation facilitates efficient coupling with diphosphonates, leading to the desired nucleoside 5'-beta,gamma-methylenetriphosphate analogues in high yields. nih.gov This process is advantageous as it does not require the stringent pre-drying or specific salt forms of the starting nucleoside monophosphates. nih.gov

Other methods for NTP synthesis include enzymatic cascade reactions, which can produce natural and modified NTPs from nucleosides with high efficiency, often employing an ATP regeneration system. nih.gov Another chemical approach involves the use of trimetaphosphate (TriMP) as the key phosphorylating agent for protected nucleosides, which has been shown to produce NTPs in good yields. nih.gov

The following table outlines different approaches to the synthesis of nucleoside triphosphates.

| Method | Key Reagents/System | Starting Material | Product | Key Features |

| Imidazole-activated Coupling | Trifluoroacetic anhydride, N-methylimidazole, diphosphonates | Nucleoside monophosphate | Nucleoside 5'-beta,gamma-methylenetriphosphate analogues | Efficient, high yield, no pre-drying of starting material needed. nih.gov |

| Enzymatic Cascade | Multiple enzymes, ATP regeneration system | Nucleoside | Natural and modified Nucleoside triphosphates | High conversion rates, sustainable one-pot process. nih.gov |

| Trimetaphosphate Method | Trimetaphosphate (TriMP), mesitylenesulfonyl chloride, DABCO, phthalimide | Protected nucleoside | Nucleoside triphosphate | Provides a practical route using TriMP. nih.gov |

Significance of Methyl Substituents in Enhancing Reactivity and Selectivity Profiles

The key structural feature that distinguishes 1,1'-Carbonylbis(2-methylimidazole) from its parent compound, CDI, is the presence of methyl groups at the 2-position of the imidazole (B134444) rings. sigmaaldrich.com This seemingly minor modification has a profound impact on the reagent's reactivity and selectivity. The methyl groups introduce steric hindrance around the carbonyl group, which can influence the approach of nucleophiles.

Furthermore, the electron-donating nature of the methyl groups can modulate the electronic properties of the imidazole ring, thereby affecting the reactivity of the carbonyl group. wikipedia.org Research has shown that the methyl substituents in 1,1'-Carbonylbis(2-methylimidazole) can lead to improved yields and selectivities in certain reactions compared to CDI. For instance, the steric bulk can favor reactions with less hindered nucleophiles, leading to higher regioselectivity in complex molecules. The increased basicity of 1-methylimidazole (B24206) compared to imidazole also points to the electronic influence of the methyl group. wikipedia.org This enhanced basicity can play a role in catalytic cycles where the imidazole derivative acts as a base. mdpi.com

Overview of Research Trajectories for 1,1 Carbonylbis 2 Methylimidazole

Traditional Synthesis Routes

Traditional methods for synthesizing 1,1'-Carbonylbis(2-methylimidazole) have historically relied on established chemical principles, primarily condensation reactions under reflux conditions. These routes are well-documented and form the foundation of its production.

Condensation Reactions Utilizing 2-Methylimidazole and Carbonyl Precursors

The core of traditional synthesis involves the condensation of 2-methylimidazole with a suitable carbonyl precursor. The most common precursor is phosgene (B1210022) or a phosgene equivalent. In this reaction, the nucleophilic nitrogen of the 2-methylimidazole ring attacks the electrophilic carbonyl carbon of the precursor. This process results in the formation of the desired product along with a byproduct, typically hydrogen chloride, which is often neutralized by an excess of the starting imidazole or another base.

The reaction mechanism is a direct nucleophilic substitution. Two molecules of 2-methylimidazole react with one molecule of the carbonyl source. The methyl groups on the imidazole rings provide steric and electronic modifications that influence the compound's reactivity compared to its non-methylated counterpart, 1,1'-carbonyldiimidazole (CDI).

Reflux-Based Synthesis Protocols

To facilitate the condensation reaction, reflux-based protocols are frequently employed. These methods involve heating the reaction mixture in a suitable solvent to its boiling point for a specified duration. The choice of solvent is crucial and is typically an anhydrous organic solvent to prevent hydrolysis of the reactive carbonylating agent and the product. While specific reflux-based syntheses for 1,1'-Carbonylbis(2-methylimidazole) are noted, detailed protocols often reference the synthesis of the parent compound, CDI, which follows a similar procedure. For instance, the synthesis of complex esters using 1,1'-Carbonylbis(2-methylimidazole) is conducted under reflux in acetonitrile, achieving high yields, which indicates the product's stability under these conditions.

Advanced Synthetic Approaches

In response to the demand for more efficient, safer, and environmentally friendly chemical processes, advanced synthetic methodologies have been developed. These include solvent-free techniques and microwave-assisted protocols, which offer significant advantages over traditional methods.

Solvent-Free Synthesis Techniques

Solvent-free synthesis, a key principle of green chemistry, aims to reduce or eliminate the use of volatile organic solvents. While specific literature detailing a solvent-free synthesis for 1,1'-Carbonylbis(2-methylimidazole) is not prevalent, the concept has been applied to similar heterocyclic compounds. These reactions are often conducted by grinding the solid reactants together, sometimes with a solid catalyst, or by heating a neat mixture of the reactants. orgsyn.org For example, the synthesis of certain imidazole derivatives has been achieved under solvent-free conditions using microwave irradiation, demonstrating the feasibility of this approach for related compounds. arkat-usa.org This method minimizes waste, reduces potential environmental hazards, and can lead to shorter reaction times and simplified purification processes.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. arkat-usa.orgasianpubs.org This technique utilizes microwave energy to heat the reaction mixture directly and volumetrically, often leading to dramatic reductions in reaction times and increased product yields compared to conventional heating. arkat-usa.org

The synthesis of 1,1'-Carbonylbis(2-methylimidazole) can be effectively achieved using microwave-assisted techniques with 2-methylimidazole and a carbonylating agent. This method offers precise temperature control and rapid heating, which can minimize the formation of side products. arkat-usa.org The general procedure for microwave-assisted synthesis of imidazole derivatives involves irradiating a mixture of the reactants, often in a small amount of a high-boiling polar solvent or sometimes under solvent-free conditions. arkat-usa.orgnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Imidazole Derivatives

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Yield | Generally lower to moderate | Generally higher |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often requires large volumes | Reduced or solvent-free |

| Side Products | More prevalent | Often reduced |

This table presents a generalized comparison based on findings for various imidazole syntheses. arkat-usa.org

Phosgene-Mediated Synthesis of 1,1'-Carbonylbis(2-methylimidazole)

A prominent and historically significant method for synthesizing carbonyldiimidazole compounds involves the use of phosgene (COCl₂). orgsyn.org This highly reactive gas serves as an efficient carbonylating agent.

The synthesis must be performed with extreme caution in a well-ventilated fume hood due to the high toxicity of phosgene. orgsyn.org The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) or chlorobenzene, under an inert atmosphere. 2-Methylimidazole is dissolved in the solvent, and phosgene gas is introduced, often at controlled temperatures between 25–40°C.

A detailed procedure for the analogous 1,1'-carbonyldiimidazole involves adding a solution of phosgene in anhydrous benzene (B151609) to a solution of imidazole in anhydrous tetrahydrofuran (B95107). orgsyn.org The molar ratio of phosgene to imidazole is crucial; a 1:4 molar ratio is typically used, where two moles of imidazole act as the nucleophile and two moles act as a base to neutralize the resulting hydrogen chloride, forming imidazolium chloride. orgsyn.org

Table 2: Phosgene-Mediated Synthesis of 1,1'-Carbonyldiimidazole

| Reactant | Molar Amount | Role |

|---|---|---|

| Phosgene | 1 part | Carbonyl Source |

This data is based on the established synthesis for the parent compound, 1,1'-carbonyldiimidazole. orgsyn.org

The reaction mixture is stirred, and the precipitated imidazolium chloride is removed by filtration. The final product, 1,1'-Carbonylbis(2-methylimidazole), is then isolated from the filtrate by evaporating the solvent under reduced pressure. orgsyn.org Yields for this method are typically high, often in the range of 80–94%. orgsyn.org To enhance reaction efficiency, a phase-transfer catalyst like tributylhexadecylphosphonium bromide can be added.

Reaction of 2-Methylimidazole with Phosgene

The reaction of 2-methylimidazole with phosgene is a common method for producing 1,1'-Carbonylbis(2-methylimidazole). This process is typically conducted in a non-aqueous solvent, such as chlorobenzene, under an inert atmosphere like nitrogen to prevent unwanted side reactions with moisture. The reaction mixture is heated to facilitate the reaction.

A safer alternative to the highly toxic phosgene gas is the use of triphosgene (B27547), which is a solid and decomposes in situ to generate phosgene. This method often employs a solvent like dichloromethane and can proceed at room temperature. The addition of a silylating agent, such as N-trimethylsilylimidazole, can facilitate the reaction, leading to high yields.

Stoichiometric Considerations and Steric Effects of Methyl Groups

The stoichiometry of the reaction between 2-methylimidazole and phosgene is crucial for maximizing the yield of the desired product. The theoretical molar ratio is two moles of 2-methylimidazole to one mole of phosgene. However, in practice, a slight excess of phosgene may be used to ensure complete conversion. When using triphosgene, which contains three phosgene equivalents, the molar ratio is adjusted accordingly, with approximately three moles of 2-methylimidazole used for every mole of triphosgene.

The methyl groups on the imidazole rings introduce steric hindrance, which influences the reactivity of the molecule compared to its non-methylated analog, 1,1'-carbonyldiimidazole. This steric bulk can affect the rate of the synthesis reaction and the subsequent reactivity of the 1,1'-Carbonylbis(2-methylimidazole) product in coupling reactions.

Table 1: Reaction Parameters for the Synthesis of 1,1'-Carbonylbis(2-methylimidazole)

| Carbonylating Agent | Reactants & Molar Ratio | Solvent | Temperature | Reaction Time | Yield |

| Phosgene | 2-methylimidazole (2.0 mol), phosgene (1.05 mol) | Chlorobenzene | 80–90°C | 2 hours | ~72% |

| Triphosgene | 2-methylimidazole (3.0 mol), triphosgene (1.0 mol) | Dichloromethane | 26°C | 30 minutes (addition) | 90.5% |

Purification and Characterization Strategies

Achieving high purity of 1,1'-Carbonylbis(2-methylimidazole) is essential for its applications. A combination of chromatographic methods and sublimation is typically employed.

Chromatographic Purification Methods

Column chromatography is a widely used technique for the purification of 1,1'-Carbonylbis(2-methylimidazole). A slurry of the crude product is loaded onto a silica (B1680970) gel column. Elution with a suitable solvent system, such as a mixture of tetrahydrofuran and petroleum ether, allows for the separation of the desired compound from impurities. The purity of the collected fractions is often monitored by techniques like High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Sublimation Techniques for High Purity

Sublimation is a highly effective method for obtaining very pure 1,1'-Carbonylbis(2-methylimidazole), particularly for small-scale purifications. utoronto.ca This process involves heating the compound under reduced pressure, causing it to transition directly from a solid to a gaseous state, leaving non-volatile impurities behind. utoronto.ca The gaseous product then crystallizes on a cooled surface, yielding a highly purified solid. utoronto.ca This technique is advantageous as it avoids the use of solvents and effectively removes any residual traces of them. utoronto.ca

Synthetic Precursors: The Synthesis of 2-Methylimidazole

The availability of the precursor, 2-methylimidazole, is critical. The Debus-Radziszewski reaction is a foundational method for its synthesis.

Debus-Radziszewski Reaction and Variants

The Debus-Radziszewski imidazole synthesis is a multi-component reaction that produces imidazoles from a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). core.ac.ukwikipedia.org For the synthesis of 2-methylimidazole, the specific reactants are glyoxal (B1671930) (a 1,2-dicarbonyl compound), acetaldehyde (B116499) (an aldehyde), and ammonia. core.ac.uk The reaction involves the condensation of these components to form the imidazole ring. scribd.com

Variants of this reaction exist, including modifications where a primary amine is used in place of one equivalent of ammonia to yield N-substituted imidazoles. wikipedia.org The reaction is of significant industrial importance for the commercial production of various imidazole derivatives. wikipedia.orgscribd.com

Table 2: Components for the Debus-Radziszewski Synthesis of 2-Methylimidazole

| Reactant Type | Specific Compound | Role in Synthesis |

| 1,2-Dicarbonyl | Glyoxal | Forms the C4-C5 bond of the imidazole ring |

| Aldehyde | Acetaldehyde | Provides the C2 carbon and the methyl substituent |

| Nitrogen Source | Ammonia | Provides the two nitrogen atoms of the imidazole ring |

Based on a thorough review of the scientific literature, a direct synthetic methodology for 1,1'-Carbonylbis(2-methylimidazole) described as "Acetylation and Dehydrogenation Approaches for 2-Methylimidazole" is not a recognized or documented pathway. Chemical synthesis of this compound relies on alternative, well-established methods.

Role of 1,1 Carbonylbis 2 Methylimidazole in Polymer Chemistry and Materials Science

Curing Agent for Epoxy Resin Systems

In the realm of thermosetting polymers, 1,1'-Carbonylbis(2-methylimidazole) and its related imidazole (B134444) derivatives are employed as effective curing agents and accelerators for epoxy resin systems. epo.orgfishersci.co.uk Imidazoles, when used as the primary curing agent, are highly efficient, requiring low levels of addition to initiate the anionic homopolymerization of the epoxy resin, which results in a densely cross-linked network. evonik.com This efficiency contributes to the development of materials with desirable physical properties. The use of such imidazole-based compounds can lead to single-package systems with latency periods ranging from hours to over six months, which become rapidly reactive once a specific activation temperature is reached. evonik.com

The curing of epoxy resins by imidazoles like 2-methylimidazole (B133640), a key component of 1,1'-Carbonylbis(2-methylimidazole), proceeds through a mechanism of anionic homopolymerization. evonik.comresearchgate.net The process is initiated by the active hydrogen on the imidazole ring.

The proposed mechanism involves several steps:

Adduct Formation: The imidazole first reacts with an epoxy group to form an initial adduct.

Anion Formation: A second epoxy molecule reacts with this adduct, leading to the formation of an anion.

Anionic Polymerization: This anion then propagates the polymerization by reacting with subsequent epoxy molecules. This chain reaction leads to the formation of a highly crosslinked polymer network. researchgate.net

The structure of the imidazole compound plays a crucial role in its reactivity. For instance, 2-methylimidazole has been shown to have a very fast reaction time in curing epoxy resins compared to other substituted imidazoles. researchgate.net The activation temperatures for these reactions can be controlled by modifying the chemical structure of the imidazole, for example, through substitution on the ring or by forming salts. evonik.com In the case of 1,1'-Carbonylbis(2-methylimidazole), the compound can act as a blocked catalyst, releasing the reactive 2-methylimidazole upon heating, which then initiates the curing process.

The use of imidazole-based curing agents like 1,1'-Carbonylbis(2-methylimidazole) has a significant positive impact on the final properties of the cured epoxy polymer. The resulting materials are known for their excellent mechanical strength and high thermal and chemical resistance. evonik.comgoogle.com

The high degree of cross-linking achieved through anionic homopolymerization contributes to a rigid polymer structure with enhanced thermal stability. evonik.com Cured compositions can exhibit high heat deflection temperatures (HDT), in some cases exceeding 200°C, and this can be further increased to nearly 300°C in filled formulations. evonik.com The integration of such curing agents into epoxy resins leads to materials suitable for demanding applications in electronics, aerospace, and structural adhesives. evonik.comepo.org

| Curing Agent Type | Key Feature | Resulting Polymer Property | Potential Application |

|---|---|---|---|

| Imidazole-based (e.g., 2-methylimidazole) | Initiates anionic homopolymerization, leading to high cross-link density. evonik.comresearchgate.net | High thermal resistance (HDT > 200°C), excellent chemical resistance. evonik.com | Structural adhesives, electronic encapsulation, composites. evonik.com |

| Substituted Imidazoles | Controlled latency and activation temperature based on chemical structure. evonik.com | Tunable curing profiles for one-component systems. evonik.comepo.org | One-pack adhesives, powder coatings. evonik.com |

Polymerization Initiator and Accelerator Applications

Beyond its role as a primary curing agent, 1,1'-Carbonylbis(2-methylimidazole) also functions as a potent polymerization initiator and accelerator. evonik.comfishersci.co.uk It is particularly effective in accelerating the curing reactions of other systems, such as those involving dicyandiamide (B1669379) or anhydrides. evonik.com

1,1'-Carbonylbis(2-methylimidazole) activates monomers for polymerization primarily through two mechanisms. Firstly, by acting as a carbonylating agent, it can transfer its carbonyl group to nucleophiles, which facilitates the creation of new chemical bonds and reactive intermediates. Secondly, upon thermal activation, it can decompose to release 2-methylimidazole. The released 2-methylimidazole, with its active amine hydrogen, then initiates the anionic polymerization of epoxy monomers, as previously described. evonik.comresearchgate.net This dual functionality makes it a versatile tool in polymer synthesis.

The inclusion of imidazole-based accelerators significantly influences the kinetics of polymerization. researchgate.netnih.gov They allow for rapid curing at elevated temperatures, which can reduce processing times. google.com Differential Scanning Calorimetry (DSC) studies have been used to investigate the curing behavior of epoxy-imidazole systems, determining reaction times at various temperatures and confirming the efficiency of these compounds. researchgate.net For example, 2-methylimidazole has been identified as having one of the fastest reaction times among various tested imidazoles. researchgate.net This acceleration leads to a more complete cure, thereby maximizing the polymer yield and ensuring the final product achieves its optimal physical properties. The degree of conversion in polymerization can be significantly enhanced, with some systems reaching their maximum conversion within 30 minutes of initiation. nih.gov

| Study Focus | Methodology | Key Finding | Reference |

|---|---|---|---|

| Comparison of Imidazole Curing Agents | Differential Scanning Calorimetry (DSC) | 2-Methylimidazole exhibited the fastest reaction time for curing epoxy resin among the tested imidazoles. researchgate.net | researchgate.net |

| Curing System Properties | General Formulation Analysis | Imidazole-cured systems offer rapid cure beyond activation temperatures and can be driven to a higher degree of cure with post-baking. evonik.com | evonik.com |

| Degree of Conversion (DC) | FTIR Spectroscopy | The post-polymerization impact is material-dependent, with some bulk-fill composites reaching maximum DC within 30 minutes post-irradiation. nih.gov | nih.gov |

Integration into Advanced Materials Synthesis

The utility of 1,1'-Carbonylbis(2-methylimidazole) and its parent compound, 1,1'-carbonyldiimidazole (B1668759) (CDI), extends to the synthesis of advanced materials beyond conventional thermosets. nih.gov These reagents are valuable in creating specialized polymers and organic-inorganic hybrid materials. For instance, CDI has been successfully used to synthesize imidazole-containing one-dimensional coordination polymers of copper(II). nih.gov This process involves the alcoholysis or hydrolysis of the CDI, which then provides the imidazole ligands for coordination with the metal centers, demonstrating a pathway to novel materials with interesting magnetic or catalytic properties. nih.gov The ability of 1,1'-Carbonylbis(2-methylimidazole) to act as a carbonylating agent and a source of 2-methylimidazole opens up possibilities for its use in the synthesis of a wide array of advanced materials, including functional polymers and porous frameworks.

Development of Adhesives, Coatings, and Composite Materials

In the realm of thermosetting polymers, particularly epoxy-based systems, the curing process is paramount to achieving the desired material properties. 1,1'-Carbonylbis(2-methylimidazole) and its related imidazole derivatives are instrumental in this process, acting as catalysts and curing agents. These compounds are integral to the formulation of high-performance adhesives, protective coatings, and robust composite materials utilized across aerospace, electronics, and industrial sectors. researchgate.net

The primary function of these imidazole derivatives is to initiate the ring-opening polymerization of epoxide rings in epoxy resins. researchgate.net This initiation leads to the formation of a highly cross-linked, three-dimensional network, which is responsible for the final mechanical strength and thermal stability of the material. The substitution on the imidazole ring significantly influences the reactivity and, consequently, the curing profile. For instance, imidazoles with a hydrogen at the 1-position, like 2-methylimidazole, are known to be highly reactive accelerators. researchgate.net

Research has focused on modifying these imidazoles to create "latent" curing agents. espublisher.comelsevierpure.com Latency is a critical property for one-component epoxy systems, where the resin and curing agent are pre-mixed. espublisher.com A latent catalyst remains inactive at room temperature, providing a long "pot life" or storage stability, but activates rapidly at elevated temperatures to cure the resin. espublisher.comelsevierpure.com This is where 1,1'-Carbonylbis(2-methylimidazole) shows significant promise. By chemically blocking the reactive nitrogen, its reactivity at ambient temperatures is restrained. espublisher.com Upon heating, the compound can decompose or react to release the active imidazole species, initiating the cure.

A comparative study on various imidazole derivatives for curing epoxy resins highlights the differences in their reactivity and the resulting properties of the cured material. The curing time and temperature are critical parameters influenced by the specific imidazole used.

| Imidazole Derivative | Curing Time at 150°C (10 wt%) | Curing Time at 180°C (10 wt%) |

| Imidazole (Im) | ~6-7 seconds | Not specified |

| 2-Methylimidazole (2MI) | ~6-7 seconds | Not specified |

| 2-Ethyl-4-methylimidazole (2E4MI) | ~6-7 seconds | Not specified |

| 2-Phenylimidazole (2PhI) | ~12 seconds | Not specified |

| 1-Methylimidazole (B24206) (1MI) | ~15 seconds | Not specified |

This table is generated based on data for related imidazole derivatives to illustrate the impact of structure on reactivity. Specific data for 1,1'-Carbonylbis(2-methylimidazole) was not available in the search results, but its behavior as a latent catalyst would be designed to have a significantly longer pot life at room temperature and controlled activation at higher temperatures. researchgate.netscribd.com

The use of such latent catalysts is particularly advantageous in the manufacturing of composite materials, such as pre-impregnated fibers (prepregs). mdpi.com The extended pot life allows for the thorough impregnation of fiber reinforcements with the resin matrix, while the rapid, high-temperature cure ensures a strong, void-free composite part with excellent mechanical properties and thermal resistance. mdpi.comresearchgate.net

Synthesis of Dipolar Polyamides

Polyamides are a major class of high-performance polymers known for their exceptional strength, toughness, and thermal stability, properties which stem from the strong hydrogen bonding between the amide linkages in the polymer chains. researchgate.net The synthesis of polyamides typically involves the polycondensation reaction between a diamine and a dicarboxylic acid or its more reactive derivative, a diacid chloride. youtube.com

A key challenge in direct polycondensation between a dicarboxylic acid and a diamine is the low reactivity of the carboxylic acid group. To overcome this, activating agents are often employed to convert the carboxylic acid into a more reactive intermediate in situ. researchgate.net 1,1'-Carbonylbis(2-methylimidazole) is a well-established activating agent in organic synthesis for the formation of amide bonds. researchgate.net It reacts with a carboxylic acid to form a highly reactive acyl-imidazolide intermediate, which then readily reacts with an amine to form the amide bond, with the imidazole portion acting as a good leaving group.

This established reactivity suggests a strong potential for 1,1'-Carbonylbis(2-methylimidazole) in the synthesis of polyamides through direct polycondensation. The process would involve the reaction of a dicarboxylic acid with the activating agent, followed by the addition of a diamine to initiate polymerization.

The term "dipolar polyamides" refers to polyamides that have been specifically designed to have a high degree of polarity or a significant dipole moment along the polymer chain. scribd.comcapes.gov.br This is typically achieved by incorporating polar functional groups into the monomer units. These polar groups can lead to enhanced properties such as increased solubility in polar solvents, higher glass transition temperatures, and unique dielectric properties.

The general scheme for such a polycondensation is as follows:

Step 1: Activation of Dicarboxylic Acid HOOC-R-COOH + 2 [1,1'-Carbonylbis(2-methylimidazole)] → [Acyl-imidazolide intermediate] + 2 [2-Methylimidazole] + 2 CO₂

Step 2: Polycondensation with Diamine [Acyl-imidazolide intermediate] + H₂N-R'-NH₂ → [-CO-R-CO-NH-R'-NH-]_n (Polyamide) + 2 [2-Methylimidazole]

This two-step, one-pot approach is a hallmark of modern condensation polymer chemistry, and the use of an efficient activating agent like 1,1'-Carbonylbis(2-methylimidazole) is key to its success.

Catalytic Aspects of 1,1 Carbonylbis 2 Methylimidazole

Catalyst in Organic Transformations

While primarily known as a carbonylating agent for the synthesis of esters, amides, and other carbonyl derivatives, the inherent reactivity of the imidazole (B134444) rings within 1,1'-Carbonylbis(2-methylimidazole) suggests its potential as an organocatalyst. The nucleophilic character of the nitrogen atoms and the ability of the imidazole ring to activate substrates through hydrogen bonding or proton transfer are key features that can be harnessed for catalysis.

Promotion of Ring-Opening Polymerization of Cyclic Ethers

The ring-opening polymerization (ROP) of cyclic ethers, such as epoxides, is a fundamental process for the synthesis of polyethers. Imidazole derivatives have been demonstrated to be effective catalysts or initiators in such polymerizations. For instance, the synthesis and subsequent anionic ring-opening polymerization of imidazole-substituted epoxides have been reported, leading to the formation of imidazole-functionalized poly(ethylene oxides). researchgate.net These functional polymers are of interest for applications in drug delivery, ion-transport membranes, and as metal-coordinating materials. researchgate.net

The catalytic activity of imidazole in these reactions often stems from its ability to act as a nucleophile to initiate the polymerization or as a base to activate an initiator, such as an alcohol. In the context of 1,1'-Carbonylbis(2-methylimidazole), the 2-methylimidazole (B133640) units could potentially initiate the ROP of cyclic ethers. The reaction would likely proceed via nucleophilic attack of one of the imidazole nitrogens on an epoxide, leading to a zwitterionic intermediate that can then propagate the polymerization.

Below is a table summarizing the types of cyclic ethers and the role of imidazole-based compounds in their polymerization:

| Cyclic Ether Monomer | Imidazole-based Compound's Role | Resulting Polymer | Reference |

| Imidazole-substituted epoxides | Monomer and potential catalyst | Imidazole-functionalized poly(ethylene oxides) | researchgate.net |

| General Epoxides | Initiator/Catalyst | Polyethers | youtube.com |

It is important to note that while the catalytic activity of simpler imidazoles is established, specific studies detailing the use of 1,1'-Carbonylbis(2-methylimidazole) as a primary catalyst for the ROP of cyclic ethers are not extensively documented in the reviewed literature. However, based on the known reactivity of its constituent parts, its potential in this area is a subject for further investigation.

Facilitation of Aldehyde Cyclization Reactions

Imidazole and its derivatives have also been employed as catalysts in reactions involving the cyclization of aldehydes. These reactions are crucial for the synthesis of various heterocyclic compounds. For example, gold- and base-catalyzed cyclization of 1-alkynyl-2-(hydroxymethyl)imidazoles, which are derived from the reaction of lithiated alkynylimidazoles with aldehydes, yield bicyclic imidazo-oxazole and imidazo-oxazine heterocycles. nih.gov In these transformations, the imidazole moiety is integral to the substrate, and its reactivity is harnessed in the cyclization step.

Furthermore, multi-component reactions for the synthesis of substituted imidazoles often involve aldehydes as key building blocks. rsc.orgrsc.org While in these cases the imidazole is the product, the reaction mechanisms often involve intermediates where imidazole-like structures facilitate bond formation. An enzyme, RohQ, has been shown to catalyze a spontaneous cyclodehydration involving an aldehyde and a guanidino group to form a 2-aminoimidazole, highlighting the role of catalytic sites in promoting such cyclizations. acs.org

The catalytic potential of 1,1'-Carbonylbis(2-methylimidazole) in aldehyde cyclization reactions could be realized through several mechanisms. The basic nitrogen atoms of the imidazole rings could act as a Brønsted base to deprotonate a substrate, or as a nucleophilic catalyst by forming a reactive intermediate with the aldehyde. The specific outcomes would depend on the substrate and reaction conditions.

Ligand in Metal-Catalyzed Processes

The nitrogen atoms in the imidazole ring of 1,1'-Carbonylbis(2-methylimidazole) possess lone pairs of electrons, making them excellent donors for coordination to metal centers. This ability to act as a ligand is a cornerstone of its utility in the realm of metal-catalyzed reactions. The 2-methyl group introduces steric and electronic effects that can fine-tune the properties of the resulting metal complexes.

Formation of Coordination Complexes for Catalysis

Imidazole and its derivatives are ubiquitous ligands in coordination chemistry and have been used to synthesize a wide array of metal-organic frameworks (MOFs) and discrete coordination complexes with catalytic applications. researchgate.netrsc.org The 2-methylimidazole ligand, in particular, is a key component in the well-known zeolitic imidazolate framework-8 (ZIF-8), which is constructed from zinc(II) ions and 2-methylimidazolate linkers. researchgate.net These materials exhibit porosity and can serve as heterogeneous catalysts.

While specific examples of catalytically active coordination complexes derived directly from 1,1'-Carbonylbis(2-methylimidazole) as a bridging ligand are not extensively reported, the fundamental coordination chemistry of the 2-methylimidazole unit is well-established. It can coordinate to various transition metals, including ruthenium, zinc, and copper, to form complexes that are active in catalysis. nih.govrsc.org For instance, a zinc-aminopropylimidazole complex has been developed for CO2 capture and its subsequent conversion into cyclic carbonates. rsc.org

The table below provides examples of metal complexes formed with imidazole-based ligands and their catalytic applications.

| Metal Ion | Imidazole-based Ligand | Application of the Complex | Reference |

| Zinc(II) | 2-methylimidazole | Component of ZIF-8 for various catalytic uses | researchgate.net |

| Ruthenium(II) | Pyridine-imidazole | Hydrogen Atom Transfer Reactions | nih.gov |

| Zinc(II) | Aminopropylimidazole | CO2 cycloaddition to epoxides | rsc.org |

| Copper(II) | Fluorenylmethyloxycarbonyl-modified histidine and imidazole | Oxidation/hydrolysis cascade reactions |

Influence of Imidazole Ligands on Catalytic Activity and Selectivity

The nature of the imidazole ligand plays a crucial role in determining the catalytic activity and selectivity of the metal complex. The electronic properties of the imidazole ring can be tuned by substituents, which in turn affects the electron density at the metal center. N-functionalized imidazoles have been shown to be effective stabilizers for metal nanoparticles used in catalysis, with the ligand-metal interaction being a key factor in controlling access to the catalytic surface. nih.gov

The steric bulk of the ligand is also a critical parameter. The methyl group at the 2-position of the imidazole ring in 1,1'-Carbonylbis(2-methylimidazole) can influence the coordination geometry around the metal center and create a specific steric environment that can lead to enhanced selectivity in catalytic reactions. For example, in the synthesis of ZIF-8, the presence of the 2-methyl group is crucial for the formation of the specific framework structure.

Furthermore, the protonation state of the imidazole ligand can dramatically alter the electronic properties and reactivity of the metal complex. Deprotonation of an imidazole ligand typically leads to a more electron-rich metal center, which can enhance its catalytic activity in certain reactions. nih.gov The electronic redistribution upon N-alkylation or protonation of the imidazole ring leads to an increase in its aromatic character, which is reflected in the bond lengths and spectroscopic properties of the resulting imidazolium (B1220033) salts and their corresponding N-heterocyclic carbene ligands. acs.org This modulation of electronic and steric properties is a powerful tool for designing catalysts with desired activities and selectivities.

Future Research Directions and Emerging Trends

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of 1,1'-Carbonylbis(2-methylimidazole) often involves the use of hazardous reagents such as phosgene (B1210022), a highly toxic and corrosive gas. Consequently, a significant future research direction is the development of greener and more sustainable synthetic methodologies that avoid such dangerous materials.

Current research in this area is exploring phosgene-free routes, which are not only safer but also align with the principles of green chemistry by reducing hazardous waste and improving atom economy. One promising approach involves the use of alternative carbonylating agents that are less toxic and easier to handle. The development of catalytic processes for the synthesis of 1,1'-Carbonylbis(2-methylimidazole) is another key area of investigation. Catalytic methods can lead to higher efficiency, reduced waste, and the potential for catalyst recycling, further enhancing the sustainability of the process.

Table 1: Comparison of Synthetic Routes for Imidazole (B134444) Carbonyl Derivatives

| Synthetic Route | Carbonyl Source | Advantages | Disadvantages | Research Focus |

| Traditional Method | Phosgene | High reactivity | Highly toxic, hazardous byproducts | Replacement of phosgene |

| Catalytic Carbonylation | Carbon Monoxide, Carbon Dioxide | Readily available, lower toxicity | Requires high pressure, catalyst development needed | Efficient and recyclable catalysts |

| Alternative Carbonylating Agents | e.g., Triphosgene (B27547), Dimethyl Carbonate | Safer than phosgene | May require stoichiometric amounts, byproducts | Atom-economical and recyclable agents |

Expanding the Scope of Catalytic Applications

While 1,1'-Carbonylbis(2-methylimidazole) is well-established as a coupling reagent, its potential as a catalyst in its own right is an emerging area of interest. The imidazole moieties within the molecule can act as nucleophilic catalysts or bases, opening up possibilities for its use in a variety of organic transformations.

Future research is expected to focus on exploring the catalytic activity of 1,1'-Carbonylbis(2-methylimidazole) in reactions such as polymerization, where it could act as a catalyst for the formation of polyesters and polyamides. Its bifunctional nature, possessing both activating and basic sites, could be exploited to develop novel catalytic cycles. Furthermore, its application in the synthesis of fine chemicals and pharmaceuticals as a catalyst, rather than a stoichiometric reagent, would significantly enhance its utility and environmental credentials.

Exploration of Stereoselective Transformations

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry, particularly in the synthesis of chiral drugs and natural products. An exciting future direction for 1,1'-Carbonylbis(2-methylimidazole) lies in its application in stereoselective transformations.

While the parent molecule is achiral, its derivatives can be modified with chiral auxiliaries to induce stereoselectivity in reactions. Research is anticipated to explore the design and synthesis of chiral analogues of 1,1'-Carbonylbis(2-methylimidazole) and their application as chiral reagents or catalysts in asymmetric synthesis. This could involve diastereoselective reactions where the chiral reagent controls the formation of a specific stereoisomer. The development of catalytic enantioselective reactions mediated by chiral 1,1'-Carbonylbis(2-methylimidazole) derivatives would be a particularly significant advancement.

Integration into Flow Chemistry and Automated Synthesis Platforms

The shift towards continuous manufacturing processes in the chemical and pharmaceutical industries has highlighted the need for reagents and methodologies compatible with flow chemistry and automated synthesis platforms. 1,1'-Carbonylbis(2-methylimidazole) is well-suited for such applications due to its solid nature, stability, and reactivity in solution.

Future research will likely focus on the integration of 1,1'-Carbonylbis(2-methylimidazole) into continuous flow reactor systems for the synthesis of peptides, polymers, and other complex molecules. nih.gov The use of this reagent in automated peptide synthesizers, for example, could streamline the production of therapeutic peptides. nih.gov The development of packed-bed reactors containing immobilized 1,1'-Carbonylbis(2-methylimidazole) or its derivatives could enable efficient and continuous processes with easy product separation and reagent recycling.

Table 2: Advantages of Using 1,1'-Carbonylbis(2-methylimidazole) in Modern Synthesis Platforms

| Platform | Key Advantages |

| Flow Chemistry | Improved reaction control, enhanced safety, potential for scalability, ease of automation. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis, reduced manual labor. |

Advanced Spectroscopic and Spectrometric Characterization of Intermediates

A deeper understanding of the reaction mechanisms involving 1,1'-Carbonylbis(2-methylimidazole) is crucial for optimizing its applications and developing new transformations. A key aspect of this is the characterization of the reactive intermediates formed during a reaction. The primary intermediate formed from the reaction of 1,1'-Carbonylbis(2-methylimidazole) with a carboxylic acid is an acylimidazolium ion.

Future research will increasingly employ advanced spectroscopic and spectrometric techniques to study these transient species. beilstein-journals.orgrsc.org Techniques such as in-situ NMR spectroscopy and electrospray ionization-mass spectrometry (ESI-MS) can provide valuable information on the structure, stability, and reactivity of acylimidazolium ions and other intermediates. beilstein-journals.orgnih.gov This knowledge will be instrumental in designing more efficient and selective reactions. For instance, detailed NMR studies can monitor the progress of peptide coupling reactions in real-time, providing insights into reaction kinetics and helping to optimize conditions.

Synergistic Effects in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. 1,1'-Carbonylbis(2-methylimidazole) has the potential to play a significant role in this area as an activator.

Future research is expected to explore the use of 1,1'-Carbonylbis(2-methylimidazole) to activate carboxylic acid components in MCRs, such as the Ugi and Passerini reactions. Furthermore, the investigation of synergistic effects between 1,1'-Carbonylbis(2-methylimidazole) and other catalysts, such as metal catalysts, is a promising avenue. This dual activation strategy could lead to novel MCRs and provide access to complex molecular architectures that are otherwise difficult to synthesize. The development of bimetallic catalytic systems where one metal activates the nucleophile and another, in concert with an imidazolium (B1220033) species derived from 1,1'-Carbonylbis(2-methylimidazole), activates the electrophile, could lead to highly efficient and selective transformations. nih.gov

常见问题

Q. What are the common synthetic routes for 1,1'-Carbonylbis(2-methylimidazole) (CBMI) in organic synthesis?

CBMI is typically synthesized via microwave-assisted techniques using 2-methylimidazole and carbonylating agents. Purification involves column chromatography with eluents like tetrahydrofuran and petroleum ether, followed by sublimation to achieve high purity. Structural confirmation employs FT-IR, , and mass spectrometry, while purity is validated via HPLC-DAD .

Q. How is CBMI characterized to confirm its structural integrity and purity?

Key characterization methods include:

- FT-IR spectroscopy to identify carbonyl stretching vibrations (~1700 cm).

- for imidazole ring proton assignments (e.g., singlet for methyl groups at δ 2.5 ppm).

- Mass spectrometry to confirm molecular ion peaks (e.g., m/z 190.1 for [M+H]).

- HPLC-DAD for purity assessment (>97% by area normalization) .

Advanced Research Questions

Q. How does CBMI compare to other coupling agents (e.g., CDI, CDT) in amidation reactions?

CBMI demonstrates higher selectivity for carbamate formation compared to carbonyldiimidazole (CDI) in polar aprotic solvents like acetonitrile. Yields range from 67–80% for CBMI, with improved stability in mixed solvent systems (e.g., DMC/acetonitrile). In contrast, CDI may require longer reaction times or elevated temperatures for similar transformations .